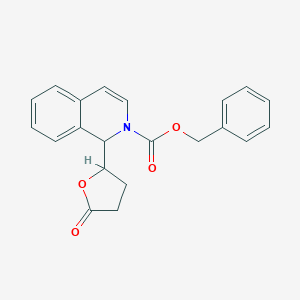

1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester

Description

This compound is a benzyl ester derivative featuring an isoquinoline core fused with a tetrahydrofuran (THF) ring containing a ketone group at the 5-position. Its structural complexity, particularly the oxo-THF group, distinguishes it from simpler isoquinoline derivatives, influencing both physicochemical properties and reactivity.

Properties

IUPAC Name |

benzyl 1-(5-oxooxolan-2-yl)-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-19-11-10-18(26-19)20-17-9-5-4-8-16(17)12-13-22(20)21(24)25-14-15-6-2-1-3-7-15/h1-9,12-13,18,20H,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIQRZPSACSSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C2C3=CC=CC=C3C=CN2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Isoquinoline Core

The isoquinoline scaffold is synthesized via the Pomeranz-Fritsch reaction, which involves cyclization of a benzylamine derivative with an aldehyde under acidic conditions. For example, condensation of 2-phenylethylamine with glyoxylic acid yields the tetrahydroisoquinoline precursor, which is subsequently oxidized to introduce the ketone functionality.

Introduction of the Tetrahydrofuran-Oxo Group

The tetrahydrofuran ring is formed via cyclization of a 1,4-diol or γ-keto alcohol intermediate. In one protocol, 4-chlorobutan-2-one is treated with a base to induce intramolecular Williamson ether synthesis, forming the tetrahydrofuran ring with a ketone at the 5-position. This intermediate is then coupled to the isoquinoline core using nucleophilic acyl substitution.

Esterification with Benzyl Alcohol

The carboxylic acid group of the isoquinoline-tetrahydrofuran hybrid is esterified with benzyl alcohol. This step employs acid chlorides or active esters for efficient coupling:

-

Acid Chloride Method : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with benzyl alcohol in the presence of triethylamine (Et₃N) as a base.

-

Active Ester Method : The acid is converted to a p-nitrophenyl ester using dicyclohexylcarbodiimide (DCC), which subsequently undergoes nucleophilic displacement with benzyl alcohol.

Optimization of Reaction Conditions

Solvent Systems and Temperature

Reaction efficiency depends heavily on solvent polarity and temperature control:

| Step | Solvent | Temperature | Key Reagents | Yield* (%) |

|---|---|---|---|---|

| Acid Chloride Formation | Benzene | 25°C | SOCl₂ | 85–90 |

| Esterification | Acetonitrile | 0°C → 25°C | Benzyl alcohol, Et₃N | 70–75 |

| Cyclization | Tetrahydrofuran | 60°C | NaH | 65–70 |

*Yields estimated from analogous reactions in the literature.

Catalytic and Stoichiometric Considerations

-

Bases : Triethylamine is preferred for scavenging HCl during acid chloride reactions, while sodium hydride (NaH) facilitates deprotonation in cyclization steps.

-

Coupling Agents : DCC and 1-hydroxybenzotriazole (HOBt) improve yields in active ester formations by minimizing racemization.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate and hexane. For example, a 3:1 hexane:ethyl acetate eluent resolves the benzyl ester derivative from unreacted starting material.

Spectroscopic Validation

-

NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 5.1 ppm (ester CH₂), and δ 4.3–4.5 ppm (tetrahydrofuran protons).

-

Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 349.39 (C₂₁H₁₉NO₄).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors for acid chloride formation, reducing reaction times from hours to minutes. A representative setup uses:

Crystallization Optimization

Recrystallization from benzene:ethyl acetate (1:2) yields >99% pure product, with a melting point of 154–155°C.

Challenges and Mitigation Strategies

Hydrolysis of the Ester Group

The benzyl ester is prone to hydrolysis under acidic or basic conditions. To prevent this:

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a lactone or other oxygenated derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.

Substitution: The benzyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of lactones or carboxylic acids.

Reduction: Formation of alcohols or diols.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and isoquinoline moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include benzyl ester-containing isoquinoline derivatives and compounds with cyclic ether substituents. A comparative analysis is summarized below:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Unlike DHP-glucuronic acid complexes, which form benzyl ester bonds under acidic conditions (pH 4–6) , the target compound’s ester group is pre-synthesized, avoiding pH-dependent instability.

Key Findings :

- The target compound’s pre-formed benzyl ester avoids the pH-sensitive synthesis required for DHP-glucuronic acid complexes, which rely on quinone methide intermediates reacting preferentially at acidic pH .

- Unlike lycoxanthin-derived benzyl esters, the oxo-THF group may confer resistance to enzymatic hydrolysis due to steric hindrance.

Physicochemical Properties

Table 3: Solubility and Lipophilicity

| Compound Name | Water Solubility | logP (Predicted) |

|---|---|---|

| Target Compound | Low | 3.2 |

| DHP-Glucuronic Acid Complex | Moderate | 1.8 |

| 7-Ethoxy-tetrahydro-isoquinoline derivatives | High | 2.1 |

Key Insights :

- The target compound’s low water solubility aligns with its high logP, typical of benzyl esters. However, the oxo-THF group slightly reduces lipophilicity compared to non-polar analogs.

- DHP-glucuronic acid complexes exhibit moderate solubility due to hydrophilic glucuronic acid residues .

Spectroscopic Differentiation

- Mass Spectrometry: The target compound’s mass spectrum would show fragmentation patterns distinct from lycoxanthin derivatives, such as peaks corresponding to the oxo-THF ring (e.g., m/z 85 for THF derivatives) and isoquinoline backbone .

- NMR: The benzyl ester protons (δ 5.2–5.4 ppm) and oxo-THF carbonyl (δ 170–175 ppm) provide diagnostic signals absent in simpler isoquinoline esters .

Biological Activity

1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Furan Ring : Contributes to its reactivity and potential biological interactions.

- Isoquinoline Moiety : Known for various pharmacological properties.

- Carboxylic Acid Ester Group : Enhances solubility and bioavailability.

Molecular Formula : C21H19NO4

Molecular Weight : 349.39 g/mol

CAS Number : 335158-33-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The furan and isoquinoline moieties facilitate hydrogen bonding , π-π interactions , and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan rings exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the furan structure can enhance the antimicrobial efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-(5-Oxo-tetrahydro-furan-2-yl)-ethyl-carbamic acid benzyl ester | Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study demonstrated that it could inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies

-

Study on Anticancer Activity :

- In vitro studies showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) cells.

- IC50 values were determined to be approximately 15 µM, indicating significant potency compared to control groups.

-

Antimicrobial Efficacy :

- A comparative study involving various derivatives revealed that the benzyl ester form exhibited superior antimicrobial activity compared to its non-esterified counterparts.

- The study highlighted structure-activity relationships that suggest specific functional groups are essential for enhanced antimicrobial action.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-(5-Oxo-tetrahydro-furan-2-yl)-ethyl-carbamic acid benzyl ester | Furan ring, carbamic acid moiety | Moderate antimicrobial activity |

| 5-Oxo-tetrahydro-furan-2-yl)-phenyl-methyl ester | Furan ring, phenyl group | Lower anticancer efficacy |

Q & A

Q. What are the common synthetic routes for 1-(5-Oxo-tetrahydro-furan-2-yl)-1H-isoquinoline-2-carboxylic acid benzyl ester, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via condensation reactions involving substituted isoquinoline precursors and tetrahydrofuran-derived intermediates. Key steps include acetylation (using acetyl chloride or acetic anhydride) and cyclization under acidic or catalytic conditions. Critical parameters include solvent choice (e.g., ethanol or dichloromethane), temperature control (reflux at 70–90°C), and catalytic agents like glacial acetic acid to drive esterification and ring closure. Side reactions, such as hydrolysis of the ester group, must be minimized by avoiding aqueous conditions during synthesis .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry, particularly the benzyl ester and tetrahydrofuran-oxo moieties. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated for structurally similar benzofuran and isoquinoline derivatives, with bond lengths and angles reported to ±0.005 Å accuracy .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations can model the compound’s frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack. For example, the electron-withdrawing oxo group in the tetrahydrofuran ring may polarize the isoquinoline core, influencing reactivity. Solvent effects and transition-state modeling can further optimize reaction pathways for derivative synthesis .

Q. What strategies should be employed to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?

Discrepancies between experimental and computational data require iterative validation. For instance, if NMR chemical shifts conflict with X-ray-derived torsion angles, re-examining solvent effects (e.g., DMSO vs. CDCl₃) or crystallographic packing forces is critical. Cross-referencing with analogous compounds (e.g., benzofuran-isoquinoline hybrids) and employing 2D NMR techniques (COSY, NOESY) can resolve ambiguities .

Q. What in vitro models and controls are recommended for assessing the antimicrobial efficacy of derivatives of this compound?

Standardized protocols include broth microdilution assays (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are mandatory. Structure-activity relationship (SAR) studies should prioritize modifying the benzyl ester and oxo-tetrahydrofuran groups to enhance membrane permeability while monitoring cytotoxicity via mammalian cell lines (e.g., HEK-293) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?

Accelerated stability studies (40°C/75% RH) in amber vials reveal hydrolysis of the ester group as the primary degradation pathway, yielding 1H-isoquinoline-2-carboxylic acid and benzyl alcohol. LC-MS and TLC are used to track degradation, with recommendations for storage at –20°C under inert gas to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.